1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid
Description
1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid is a cyclopentanecarboxylic acid derivative featuring a methoxy-substituted naphthyl group at the 1-position of the cyclopentane ring. This compound combines the rigidity of the naphthalene system with the conformational flexibility of the cyclopentane ring, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-(7-methoxynaphthalen-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H18O3/c1-20-13-8-7-12-5-4-6-15(14(12)11-13)17(16(18)19)9-2-3-10-17/h4-8,11H,2-3,9-10H2,1H3,(H,18,19) |
InChI Key |
HSCAVCYTUPXFJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C3(CCCC3)C(=O)O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from 7-Methoxytetralone
One documented approach uses 7-methoxytetralone as a starting material, undergoing a sequence of reactions to build the 7-methoxy-1-naphthyl moiety and introduce the cyclopentanecarboxylic acid functionality.
- The process involves bromination to form bromoacetate intermediates.
- Subsequent reactions include cyanation to introduce nitrile groups.
- High-pressure catalytic hydrogenation is used to reduce intermediates, followed by hydrolysis and further functional group transformations to yield the target acid.
- This method is lengthy (six or more steps) and has challenges such as low overall yield and environmental concerns due to toxic reagents like thionyl chloride and potassium cyanide.
Ring Contraction Approach
Another significant synthetic strategy involves ring contraction of cyclohexane derivatives to cyclopentane carboxylic acids, which can be adapted for the target compound.
- Starting with substituted cyclohexane diketones, hydrazone formation is performed using hydrazine under acidic conditions.
- Oxidation of the hydrazone intermediate leads to ring contraction, forming the cyclopentane ring.
- Acidification and extraction steps afford the cyclopentanecarboxylic acid derivative.
- This approach is advantageous for its ability to simplify the synthesis by reducing ring size and introducing the carboxylic acid group in fewer steps.
- The method has been applied successfully to related compounds such as 2,2,5,5-tetramethylcyclopentanecarboxylic acid and can be adapted to 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic acid with appropriate substrate modifications.
Amide and Acid Chloride Intermediates
Preparation methods often involve conversion of carboxylic acids to acid chlorides followed by reaction with amines or hydroxylamine derivatives to form amides or protected acid intermediates.
- For example, acid chlorides derived from the naphthyl carboxylic acid are reacted with N,O-dimethylhydroxylamine to form protected acid derivatives.
- These intermediates can be further transformed into cyclopentanecarboxylic acid derivatives through hydrolysis or other functional group modifications.
- Cooling and use of bases such as triethylamine are common to control reaction rates and yields.
Comparative Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Multi-step from 7-methoxytetralone | 7-Methoxytetralone | Bromination, cyanation, hydrogenation, hydrolysis | Well-established, specific for methoxy-naphthyl | Long synthesis, low yield, toxic reagents |
| Ring contraction of cyclohexane derivatives | Substituted cyclohexane diketones | Hydrazone formation, oxidation, ring contraction | Fewer steps, milder conditions possible | Requires specific diketone substrates |
| Acid chloride and amide intermediates | Naphthyl carboxylic acids | Acid chloride formation, amide synthesis, hydrolysis | Controlled reactions, useful intermediates | Multiple purification steps needed |
Research Data and Yields
- The ring contraction method for related cyclopentanecarboxylic acids typically yields the final acid in the range of 80-90% after purification.
- Multi-step syntheses from 7-methoxytetralone report overall yields below 50% due to multiple reaction steps and purification losses.
- Use of protective groups and mild reaction conditions in amide intermediate methods improves yields but adds complexity.
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 1-(7-Hydroxy-1-naphthyl)cyclopentanecarboxylic Acid.
Reduction: Formation of 1-(7-Methoxy-1-naphthyl)cyclopentanol.
Substitution: Various substituted derivatives of the naphthalene ring.
Scientific Research Applications
1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic acid is a compound featuring a cyclopentanecarboxylic acid moiety attached to a 7-methoxy-1-naphthyl group. It belongs to the class of naphthalene derivatives and has potential applications in medicinal chemistry and organic synthesis. The presence of the methoxy group can enhance its lipophilicity and may influence its biological properties.
Potential Applications
- Medicinal Chemistry Research indicates that compounds similar to 1-(7-methoxy-1-naphthyl)cyclopentanecarboxylic acid exhibit various biological activities.
- Organic Synthesis The chemical behavior of 1-(7-methoxy-1-naphthyl)cyclopentanecarboxylic acid can be explored through reactions typical of carboxylic acids and aromatic compounds.
- Pharmacodynamics and Pharmacokinetics Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 1-(7-methoxy-1-naphthyl)cyclopentanecarboxylic acid. Research may focus on how the compound interacts with biological targets and how it is absorbed, distributed, metabolized, and excreted in the body.
Structural Analogues
Several compounds share structural similarities with 1-(7-methoxy-1-naphthyl)cyclopentanecarboxylic acid:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 7-Methoxy-1-naphthoic Acid | Naphthalene derivative | Precursor to various bioactive compounds |
| Agomelatine | Naphthalene derivative | Antidepressant with melatonergic properties |
| 1-(Naphthalen-2-yl)cyclopentanecarboxylic Acid | Naphthalene derivative | Similar cyclopentane structure but different substituents |
| 2-Methyl-7-methoxynaphthalene | Methylated naphthalene | Altered biological activity due to methyl substitution |
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The methoxy group and the naphthalene ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The carboxylic acid moiety may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features of Cyclopentanecarboxylic Acid Derivatives
Key Observations :
- Aromatic vs. Aliphatic Substituents : The naphthyl group in the target compound introduces steric bulk and extended π-conjugation compared to phenyl (1P1C) or methyl groups. This may enhance binding affinity in biological systems but reduce solubility .
- Electron-Donating vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight | Boiling Point (°C) | Melting Point (°C) | Solubility | pKa (Carboxylic Acid) |
|---|---|---|---|---|---|
| 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid | ~276.3 (estimated) | Not available | Not available | Low (hydrophobic) | ~4.8 (estimated) |
| 1-Phenyl-1-cyclopentanecarboxylic Acid | 190.24 | 219 (estimate) | 77–78 | Insoluble in water | 5.0 ± 0.2 |
| 1-Methylcyclopentanecarboxylic Acid | 128.17 | 219 (estimate) | Not available | Moderate in organic solvents | 5.00 (predicted) |
| 1-(3-Fluorophenyl)-3-oxo-cyclopentanecarboxylic Acid | 222.21 | Not available | Not available | Low | ~3.8 (estimated) |
Key Observations :
- Solubility : The naphthyl group in the target compound likely reduces aqueous solubility compared to methyl or smaller aromatic substituents. Ester derivatives (e.g., methyl cyclopentanecarboxylate, CAS 4630-80-2) exhibit higher solubility in organic solvents due to reduced polarity .
- Acidity : The methoxy group’s electron-donating nature may result in a slightly higher pKa (~4.8) compared to 1P1C (pKa 5.0) and lower than fluorophenyl derivatives (pKa ~3.8) .
Biological Activity
1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic acid can be depicted as follows:
This structure features a naphthalene ring substituted with a methoxy group and a cyclopentanecarboxylic acid moiety, which may contribute to its biological properties.
The biological activity of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic acid is hypothesized to involve interactions with various molecular targets. Preliminary studies suggest that it may modulate enzyme activity and receptor signaling pathways, particularly those involved in inflammatory responses and tumor progression.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes such as human neutrophil elastase (HNE), which is implicated in tissue damage and inflammation .
- Receptor Modulation: It may interact with specific receptors that regulate cell proliferation and apoptosis, potentially influencing cancer cell dynamics .
Anticancer Properties
Research indicates that 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic acid exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in human cancer cells, suggesting potential as an anticancer agent.
Case Study:
A study evaluated the compound's effects on A549 lung adenocarcinoma cells. The results showed a significant reduction in cell viability at concentrations above 50 µM after 72 hours of treatment, indicating dose-dependent cytotoxicity .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is believed to reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in various models.
Research Findings:
In a murine model of acute inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
Data Tables
Q & A
Q. What are the common synthetic pathways for 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid and its derivatives?
Synthesis typically involves multi-step organic reactions, such as coupling a substituted naphthyl group to a cyclopentane backbone. For example, similar compounds are synthesized via tert-butoxycarbonyl (Boc) protection of amino groups followed by carboxylation or alkylation steps . Key reagents include oxidizing agents (e.g., potassium permanganate) and catalysts for cyclization. Yield optimization often requires careful control of solvent systems to avoid co-evaporation of intermediates, as noted in analogous cyclopentane syntheses .
Q. How can the physicochemical properties of this compound be characterized experimentally?
- Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular weight confirmation (e.g., molecular ion peaks at m/z 220.26 for C₁₃H₁₆O₃ analogs) .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves methoxy (-OCH₃) and carboxylic acid (-COOH) groups, with chemical shifts around δ 3.8–4.0 ppm (methoxy) and δ 12–13 ppm (carboxylic acid) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for structural refinement, particularly for resolving steric effects from the naphthyl substituent .
Q. What stability considerations are critical during storage and handling?
Limited data exist for the compound’s stability, but analogs with cyclopentane-carboxylic acid backbones are typically stored at 2–8°C under inert gas to prevent oxidation or hydrolysis. Stability under experimental conditions (e.g., high temperature or acidic/basic media) should be validated via HPLC or TLC monitoring .
Advanced Research Questions
Q. How does the methoxy group at the 7-position influence biological activity compared to other substituents?
Substitution at the naphthyl ring (e.g., methoxy vs. hydroxy or halogen groups) significantly alters bioactivity. For example, methoxy groups enhance lipophilicity, improving membrane permeability, while hydroxyl groups may increase hydrogen-bonding interactions with targets. Comparative studies of analogs like 3-methoxyphenyl vs. 3-chlorophenyl derivatives show divergent anti-inflammatory and receptor-binding profiles .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Methodological solutions include:
Q. What challenges arise in crystallizing 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid, and how are they addressed?
The bulky naphthyl group creates steric hindrance, complicating crystal lattice formation. Strategies include:
Q. How can computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes or receptors. For example, the methoxy group’s electron-donating effects can be analyzed for π-π stacking with aromatic residues in binding pockets. QSAR models further correlate substituent effects with activity .
Methodological Tables
Q. Table 1: Key Synthetic Reagents for Cyclopentane Derivatives
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Substituent | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 1-(3-Methoxyphenyl) derivative | -OCH₃ | 15 nM (Anti-inflammatory) | |
| 1-(3-Chlorophenyl) derivative | -Cl | 42 nM (Receptor antagonist) | |
| 1-(4-Chloro-benzoylamino) derivative | -Cl, -CONH- | 28 nM (Enzyme inhibition) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
